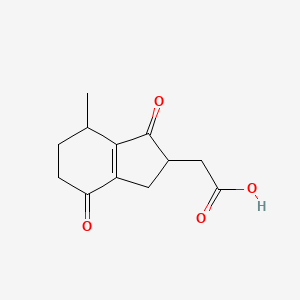![molecular formula C14H16O6Si2 B14253918 Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane CAS No. 372516-37-5](/img/structure/B14253918.png)
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane is a complex organosilicon compound characterized by the presence of multiple hydroxyl groups and a silane core. This compound is notable for its unique structural features, which include a phenyl ring substituted with hydroxyl groups and a silane moiety. It is primarily used in various scientific and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane typically involves the reaction of silane precursors with phenyl derivatives under controlled conditions. One common method includes the use of trihydroxysilylphenyl compounds as starting materials, which are then subjected to ethenylation reactions to introduce the ethenyl group. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Ethyl-substituted derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and as a functional group in biomolecule conjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive hydroxyl groups and silane functionality.
Wirkmechanismus
The mechanism of action of trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane involves its ability to form strong covalent bonds with various substrates. The hydroxyl groups can engage in hydrogen bonding and other intermolecular interactions, while the silane moiety can undergo hydrolysis and condensation reactions. These properties make it a versatile compound for modifying surfaces and creating functional materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethynyl]phenyl]silane: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)methyl]phenyl]silane: Contains a methyl group instead of an ethenyl group.
Uniqueness
Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane is unique due to its combination of hydroxyl and ethenyl groups, which provide distinct reactivity and functional properties. This makes it particularly useful in applications requiring both hydrophilicity and the ability to undergo polymerization or cross-linking reactions.
Eigenschaften
CAS-Nummer |
372516-37-5 |
|---|---|
Molekularformel |
C14H16O6Si2 |
Molekulargewicht |
336.44 g/mol |
IUPAC-Name |
trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane |
InChI |
InChI=1S/C14H16O6Si2/c15-21(16,17)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)22(18,19)20/h1-10,15-20H |
InChI-Schlüssel |
PJOFKUSVJPRCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[Si](O)(O)O)[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)


![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)

![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)

![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)



